6-[(Z)-1-(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-3-(3-METHYLPHENYL)[1,3]THIAZOLO[2,3-C][1,2,4]TRIAZOL-5-ONE
Overview
Description
6-[(Z)-1-(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-3-(3-METHYLPHENYL)[1,3]THIAZOLO[2,3-C][1,2,4]TRIAZOL-5-ONE is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and various substituents such as ethoxy, methoxy, and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Z)-1-(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-3-(3-METHYLPHENYL)[1,3]THIAZOLO[2,3-C][1,2,4]TRIAZOL-5-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Formation of the Triazole Ring: The triazole ring can be formed by cyclization of an appropriate hydrazine derivative with a suitable nitrile or carboxylic acid derivative.
Coupling of the Rings: The thiazole and triazole rings are then coupled together using a suitable linker, such as a benzylidene group, under acidic or basic conditions.
Introduction of Substituents: The ethoxy, methoxy, and methylphenyl groups are introduced through various substitution reactions, such as nucleophilic aromatic substitution or Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[(Z)-1-(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-3-(3-METHYLPHENYL)[1,3]THIAZOLO[2,3-C][1,2,4]TRIAZOL-5-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the aromatic rings can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
6-[(Z)-1-(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-3-(3-METHYLPHENYL)[1,3]THIAZOLO[2,3-C][1,2,4]TRIAZOL-5-ONE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-[(Z)-1-(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-3-(3-METHYLPHENYL)[1,3]THIAZOLO[2,3-C][1,2,4]TRIAZOL-5-ONE involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential biomolecules in microorganisms. Its anticancer activity may involve the induction of apoptosis or inhibition of cell proliferation through the modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-(4-methoxybenzylidene)-3-(3-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one: Similar structure but lacks the ethoxy group.
6-(4-ethoxybenzylidene)-3-(3-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one: Similar structure but lacks the methoxy group.
6-(4-ethoxy-3-methoxybenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one: Similar structure but lacks the methyl group on the phenyl ring.
Uniqueness
The uniqueness of 6-[(Z)-1-(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-3-(3-METHYLPHENYL)[1,3]THIAZOLO[2,3-C][1,2,4]TRIAZOL-5-ONE lies in its specific combination of substituents, which confer distinct chemical properties and potential applications. The presence of both ethoxy and methoxy groups, along with the methylphenyl substituent, may enhance its biological activity and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
(6Z)-6-[(4-ethoxy-3-methoxyphenyl)methylidene]-3-(3-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-4-27-16-9-8-14(11-17(16)26-3)12-18-20(25)24-19(22-23-21(24)28-18)15-7-5-6-13(2)10-15/h5-12H,4H2,1-3H3/b18-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVUWLOVJKUXPY-PDGQHHTCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NN=C3S2)C4=CC=CC(=C4)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NN=C3S2)C4=CC=CC(=C4)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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